REACTION_CXSMILES
|
[N+:1](CCC)([O-:3])=[O:2].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.N12CCCN=C1CCC[CH2:14][CH2:13]2.C(=O)CC>C(OCC)(=O)C>[OH:7][CH:8]([CH2:13][CH3:14])[CH:9]([N+:1]([O-:3])=[O:2])[CH2:10][CH3:11]
|
Name
|
|
Quantity
|
8.93 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
4.68 mL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the vessel
|
Type
|
TEMPERATURE
|
Details
|
while being was cooled on an ice bath
|
Type
|
WASH
|
Details
|
was washed with dilute hydrochloric acid, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated salt solution, and the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(CC)[N+](=O)[O-])CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |